Weak Agonist Activity at Mouse TAAR5 Versus Potent Trace Amine Agonists
2-(1-Aminopropyl)-5-methylphenol exhibits extremely weak agonist activity at mouse TAAR5 (EC₅₀ > 10,000 nM) [1], in stark contrast to the potent TAAR5 agonist alpha-NETA (EC₅₀ = 150 nM) [2]. This >66-fold difference in potency indicates that the compound is unlikely to significantly activate TAAR5 at concentrations below 10 µM, thereby minimizing potential off-target TAAR5-mediated effects in cellular or in vivo systems.
| Evidence Dimension | TAAR5 Agonist Potency |
|---|---|
| Target Compound Data | EC₅₀ > 10,000 nM |
| Comparator Or Baseline | alpha-NETA: EC₅₀ = 150 nM |
| Quantified Difference | >66-fold less potent |
| Conditions | Mouse TAAR5 expressed in HEK293 cells; cAMP accumulation (BRET assay) |
Why This Matters
Low TAAR5 potency reduces the risk of confounding trace amine signaling, making the compound a cleaner tool for studying other targets or as a scaffold for selective ligand development.
- [1] BindingDB. BDBM50227351. Agonist activity at mouse TAAR5. EC₅₀ > 1.00E+4 nM. ChEMBL3628706. View Source
- [2] PubMed. Identification of TAAR5 Agonist Activity of Alpha-NETA and Its Effect on Mismatch Negativity Amplitude in Awake Rats. 2018. EC₅₀ = 150 nM. View Source
